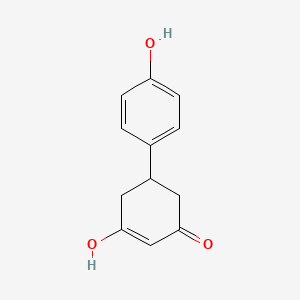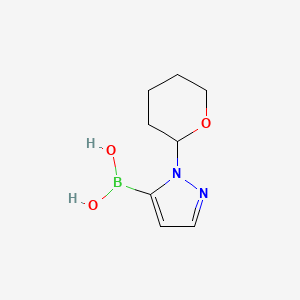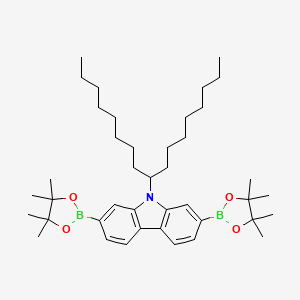
3-(4-Butoxybenzoyl)-4-methylpyridine
描述
3-(4-Butoxybenzoyl)-4-methylpyridine is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a butoxy group attached to the benzoyl moiety and a methyl group attached to the pyridine ring
准备方法
The synthesis of 3-(4-Butoxybenzoyl)-4-methylpyridine typically involves the reaction of 4-butoxybenzoyl chloride with 4-methylpyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-butoxybenzoyl chloride and 4-methylpyridine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of this compound.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
化学反应分析
3-(4-Butoxybenzoyl)-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the butoxy or methyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions to break down the ester linkage, resulting in the formation of the corresponding carboxylic acid and alcohol.
科学研究应用
3-(4-Butoxybenzoyl)-4-methylpyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4-Butoxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or proteins, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
相似化合物的比较
3-(4-Butoxybenzoyl)-4-methylpyridine can be compared with other similar compounds, such as:
4-Methoxybenzoyl chloride: This compound has a methoxy group instead of a butoxy group and is used in similar synthetic applications.
4-Butylbenzoyl chloride: This compound has a butyl group instead of a butoxy group and is used in the synthesis of various organic compounds.
4-tert-Butylbenzoyl chloride: This compound has a tert-butyl group and is used in the synthesis of polymers and other materials.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties, making it suitable for a wide range of applications.
属性
IUPAC Name |
(4-butoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-4-11-20-15-7-5-14(6-8-15)17(19)16-12-18-10-9-13(16)2/h5-10,12H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZJHVQGXGDNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1532388.png)












amine dihydrochloride](/img/structure/B1532397.png)
